N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is a synthetic organic compound that features a tetrazole ring, a chlorophenyl group, and a butanamide moiety
Mechanism of Action
Target of Action
The primary target of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is the mitochondrial respiration of fungi . This compound acts as a fungicide and is used against a wide range of plant pathogens .
Mode of Action
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide inhibits the mitochondrial respiration of fungi . It blocks the transfer of electrons within the respiratory chain, disrupting important cellular biochemical processes and resulting in the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiratory chain. By inhibiting this pathway, N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide disrupts the production of energy-rich ATP, which is essential for various cellular processes .
Result of Action
The result of the action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is the inhibition of fungal growth. By disrupting mitochondrial respiration, it prevents fungi from carrying out essential cellular processes, effectively stopping their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst under reflux conditions.
Attachment of the Tetrazole Ring to the Butanamide Moiety: The tetrazole derivative is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the tetrazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of various industrial chemicals and polymers.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide: shares structural similarities with other tetrazole-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the 3,3-dimethylbutanamide moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O/c1-14(2,3)8-13(21)16-9-12-17-18-19-20(12)11-6-4-10(15)5-7-11/h4-7H,8-9H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXYLASPOZYZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.